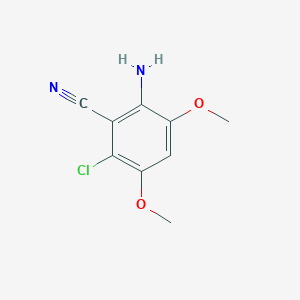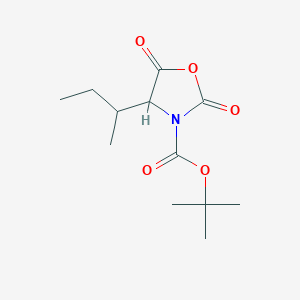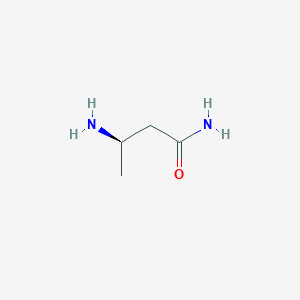
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is a coordination complex that features zinc as the central metal ion coordinated to a pyrazine derivative and a dimethylpropanoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 5,6-dichloro-2H-pyrazine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions of the pyrazine ring.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazine derivatives, while substitution reactions can produce a wide range of functionalized pyrazines.
Applications De Recherche Scientifique
Chemistry
In chemistry, zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is used as a precursor for the synthesis of more complex coordination compounds and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis .
Biology
The compound’s potential biological applications include its use as a model compound for studying zinc coordination in biological systems. It can also serve as a starting material for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs that target specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of advanced materials, including catalysts and sensors. Its unique coordination chemistry makes it suitable for various applications in materials science .
Mécanisme D'action
The mechanism by which zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate exerts its effects involves the coordination of zinc to the pyrazine and dimethylpropanoate ligands. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyrazine: A simpler pyrazine derivative with similar reactivity but lacking the zinc coordination.
Zinc pyrazine complexes: Other zinc complexes with different pyrazine derivatives, which may have varying properties and applications.
Uniqueness
What sets zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate apart is its specific combination of ligands, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination environment .
Propriétés
Formule moléculaire |
C9H10Cl2N2O2Zn |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |
Clé InChI |
XFCNHBXCYWYNSB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)



![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)
![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)
